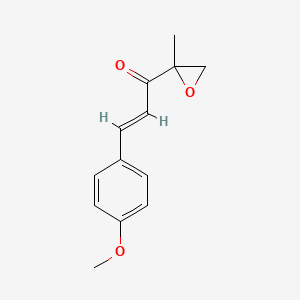![molecular formula C31H33N3O6 B12078487 1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12078487.png)
1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Amino-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidin-2,4-dion ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung weist eine einzigartige Struktur auf, die einen Oxolanring, einen Pyrimidinring und mehrere aromatische Gruppen umfasst, was sie für Forscher interessant macht.
Vorbereitungsmethoden
Die Synthese von 1-[4-Amino-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidin-2,4-dion umfasst mehrere Schritte, darunter die Bildung des Oxolanrings und die Anlagerung der aromatischen Gruppen. Übliche Synthesewege können beinhalten:
Bildung des Oxolanrings: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter Vorläufer erreicht werden.
Anlagerung aromatischer Gruppen: Dieser Schritt kann nukleophile Substitutionsreaktionen beinhalten, bei denen aromatische Gruppen in den Oxolanring eingeführt werden.
Endgültige Montage: Der letzte Schritt umfasst die Kupplung des Oxolanrings mit dem Pyrimidinring unter bestimmten Reaktionsbedingungen, wie z. B. dem Vorhandensein von Katalysatoren und kontrollierter Temperatur.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um höhere Ausbeuten und Reinheit zu erzielen, wobei häufig automatisierte Systeme und fortschrittliche Reinigungsverfahren eingesetzt werden.
Analyse Chemischer Reaktionen
1-[4-Amino-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidin-2,4-dion kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die aromatischen Ringe einführen, wobei Reagenzien wie Halogenide oder Alkylierungsmittel verwendet werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium und kontrollierte Temperaturen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
1-[4-Amino-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidin-2,4-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potentiellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es werden Forschungsarbeiten durchgeführt, um das Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen, einschließlich seiner Rolle als Enzyminhibitor oder Rezeptormodulator.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Produktion von Pharmazeutika und Agrochemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1-[4-Amino-5-[[bis(4-Methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidin-2,4-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden, ihre Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Zu den beteiligten Wegen können die Hemmung der Enzymaktivität, die Veränderung von Signaltransduktionswegen und die Induktion von Apoptose in Krebszellen gehören.
Wirkmechanismus
The mechanism of action of 1-[4-Amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C31H33N3O6 |
|---|---|
Molekulargewicht |
543.6 g/mol |
IUPAC-Name |
1-[4-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)35)28-17-26(32)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28H,17,19,32H2,1-3H3,(H,33,35,36) |
InChI-Schlüssel |
RVVIWKLSTHKWIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


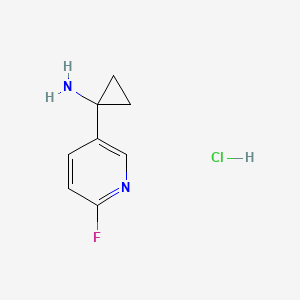
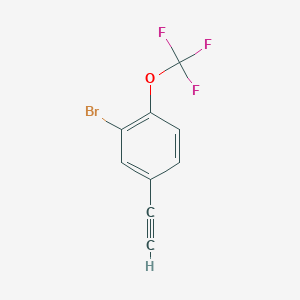

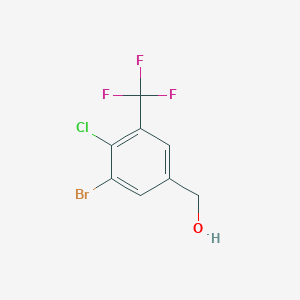

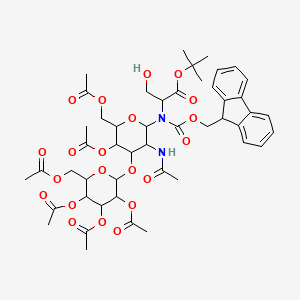
![4-[3-(3-Fluoro-phenyl)-propyl]-piperidine](/img/structure/B12078449.png)



![6-bromo-3-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12078479.png)


